molecular formula C9H13N3O B8647889 5-piperidin-4-yl-1H-pyridazin-6-one

5-piperidin-4-yl-1H-pyridazin-6-one

Cat. No.: B8647889
M. Wt: 179.22 g/mol
InChI Key: KRDNSLFGMGZKAQ-UHFFFAOYSA-N
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Description

5-piperidin-4-yl-1H-pyridazin-6-one is a heterocyclic compound that features a piperidine ring fused to a pyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a dopamine receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-piperidin-4-yl-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-piperidin-4-yl-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-piperidin-4-yl-1H-pyridazin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as a dopamine receptor antagonist for the treatment of central nervous system disorders such as schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-piperidin-4-yl-1H-pyridazin-6-one involves its interaction with dopamine receptors in the central nervous system. The compound acts as an antagonist, binding to dopamine receptors and inhibiting their activity. This results in a reduction of dopamine-mediated signaling, which can have therapeutic effects in conditions characterized by excessive dopamine activity, such as schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-piperidin-4-yl-1H-pyridazin-6-one is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in treating central nervous system disorders. Its structural features, including the fused piperidine and pyridazinone rings, contribute to its distinct pharmacological profile compared to similar compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-piperidin-4-yl-1H-pyridazin-6-one

InChI

InChI=1S/C9H13N3O/c13-9-8(3-6-11-12-9)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,12,13)

InChI Key

KRDNSLFGMGZKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl 4-(3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate (0.90 mg, 2.88 mmol) and 10% Pd/C (500 mg) in ethanol (25 mL), was hydrogenated under a balloon for 4 h. The reaction was filtered through celite, washed with ethanol and concentrated to give the title compound (465 mg). MS 180.1 (M+1).
Name
benzyl 4-(3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

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